4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride
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Description
“4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride” is a chemical compound with the IUPAC name methyl 4-amino-3-(4-fluorophenyl)butanoate . It has a molecular weight of 211.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 211.24 . The InChI code is 1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3 , which provides information about its molecular structure.Scientific Research Applications
High-performance Liquid Chromatographic Applications
The development of fluorogenic labelling reagents for high-performance liquid chromatography (HPLC) is a key application area. For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound related to 4-Amino-3-(4-fluorophenyl)butyric acid methyl ester hydrochloride, has been used as a fluorogenic labeling agent for the HPLC of biologically important thiols. This demonstrates the compound's utility in enhancing the detection sensitivity of various thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Fluoro-containing Amino Acids
The synthesis of fluoro-containing amino acids, like N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester and its analogs, has been reported to achieve high enantiomeric excess. These compounds, including variations of this compound, are essential in the development of potent HCV NS3 protease inhibitors (Hu & Han, 2008).
Metabolism of Nitric Oxide-Releasing Compounds
Research into the in vitro metabolism of (nitrooxy)butyl ester nitric oxide donor derivatives showcases the relevance of fluoro-containing esters in medicinal chemistry. Compounds like HCT 1026, which include fluoro-substituted butyl esters, undergo rapid hydrolysis, suggesting potential for therapeutic applications through modulating enzyme activity (Govoni et al., 2006).
Stereoselective Synthesis of γ-Fluorinated α-Amino Acids
The stereoselective synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary demonstrates the versatility of fluorine in synthesizing biologically active compounds. These findings are crucial for developing novel amino acids with potential applications in drug design and synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).
Environmental Degradation Studies
The study of fluroxypyr, a compound structurally similar to this compound, sheds light on the environmental degradation of such chemicals. Understanding how these compounds break down in the environment can inform safer pesticide use and impact assessments (Tao & Yang, 2011).
Properties
IUPAC Name |
methyl 4-amino-3-(4-fluorophenyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCBEDATAUMHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=C(C=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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